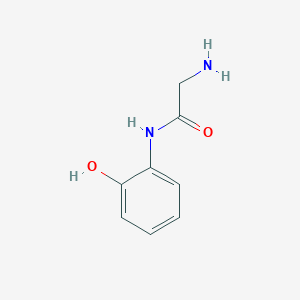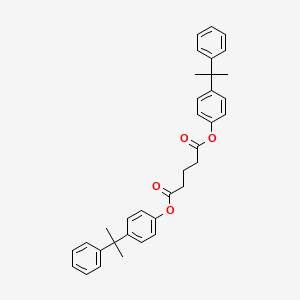
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, and the conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. The reaction can be represented as follows:
RCHO+HOCH2CH2OH→RCH(OCH2CH2O)+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but without the ethyl and methyl substituents.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dioxolane ring but different functional groups.
Uniqueness
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
69704-24-1 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C9H16O4/c1-4-9(3)12-6-8(13-9)5-11-7(2)10/h8H,4-6H2,1-3H3 |
Clave InChI |
TZWOQYVOZPKULQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(O1)COC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
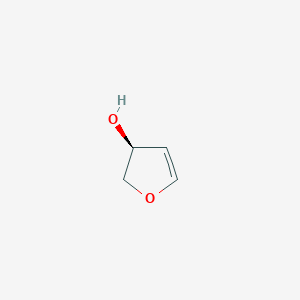
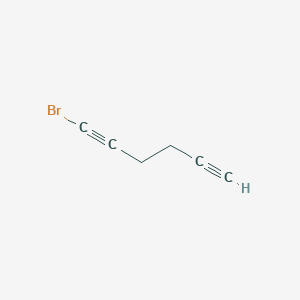
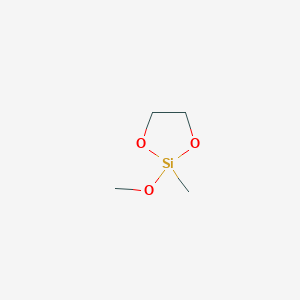
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
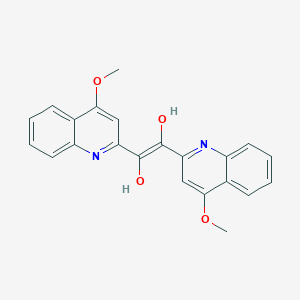
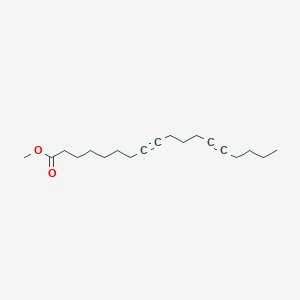
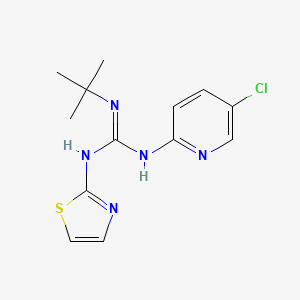
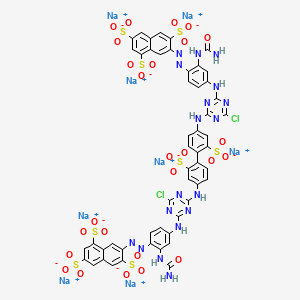
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
